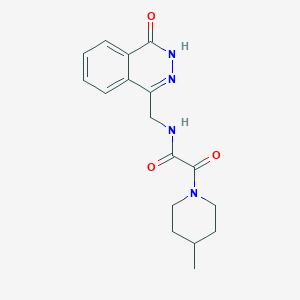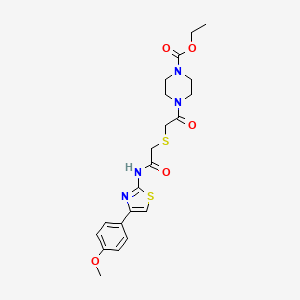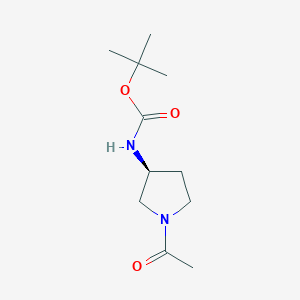![molecular formula C19H18N2OS B2700445 (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1006776-93-7](/img/structure/B2700445.png)
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety, which is part of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A new class of compounds, including derivatives similar to "(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide", has been prepared and evaluated for antimicrobial activity. For instance, chlorosubstituted imidazolyl cinnamamide demonstrated potent antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Padmavathi et al., 2011).
Synthesis and Characterization
The synthesis and characterization of derivatives involving this compound structure have been extensively studied. These efforts aim to explore their physicochemical properties and potential applications in various fields, including organic synthesis and material science. For example, studies have demonstrated novel synthetic routes and detailed characterization of such compounds, providing insights into their stability and reactivity patterns (Gaukroger et al., 2001).
Application in Photodynamic Therapy
Compounds structurally related to "this compound" have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on benzothiazole derivatives, including structures similar to the target compound, has identified several with significant anticancer properties. These studies aim to discover new therapeutic agents by synthesizing and evaluating the anticancer activity of these compounds, with some showing promising results against various cancer cell lines (Osmaniye et al., 2018).
DNA Interaction Studies
Certain derivatives have been explored for their ability to interact with DNA, which is crucial for developing new therapeutic agents that can modulate biological processes at the genetic level. These studies provide insights into the mechanisms through which these compounds exhibit their biological activities, including potential antitumor effects (Rao et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYRYQTGAEHFR-HMNUEBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)/C=C/C3=CC=CC=C3)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)


![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)

![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)



